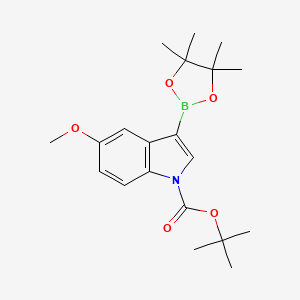

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1256359-99-5) is a boron-containing indole derivative widely utilized in pharmaceutical and organic synthesis. Its molecular formula is C20H28BNO5, with a molecular weight of 373.26 g/mol . The compound features a tert-butyl carbamate group at the indole nitrogen, a methoxy substituent at position 5, and a pinacol boronate ester at position 2. This structural arrangement makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for drug discovery .

The compound is typically synthesized from 4-methoxyindoline precursors, followed by boronate esterification and tert-butyloxycarbonyl (Boc) protection . Its purity (>95%) and stability under standard storage conditions (sealed, refrigeration) ensure reliability in high-value applications .

Properties

IUPAC Name |

tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-11-13(24-8)9-10-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZPWZYCUJFBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682319 | |

| Record name | tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-99-5 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 5-Methoxyindole

The synthesis begins with Boc protection of commercially available 5-methoxyindole. This step ensures nitrogen deactivation and prevents undesired side reactions during subsequent borylation.

Procedure :

5-Methoxyindole is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added. The reaction proceeds at room temperature for 12 hours, yielding tert-butyl 5-methoxy-1H-indole-1-carboxylate. Purification via silica gel chromatography (hexanes/ethyl acetate 9:1) affords the Boc-protected intermediate in 85–92% yield.

Miyaura Borylation at C3

The Boc-protected indole undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). This step installs the boronate ester at C3 with high regioselectivity.

Optimized Conditions :

| Parameter | Detail |

|---|---|

| Catalyst | Pd(dba)₂ (5 mol %) |

| Ligand | Tricyclohexylphosphine (PCy₃, 10 mol %) |

| Base | Potassium acetate (KOAc, 3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 54–65% |

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the indole C3–H bond to form a palladacycle intermediate. Transmetallation with B₂pin₂ followed by reductive elimination yields the C3-borylated product.

Alternative Methods

Iridium-Catalyzed C–H Borylation

Recent advances in transition-metal catalysis enable direct C–H borylation without prefunctionalization. Iridium complexes paired with dtbpy ligands achieve C3 selectivity in Boc-protected indoles.

Procedure :

A mixture of [Ir(OMe)(cod)]₂ (6 mol %) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 12 mol %) in tetrahydrofuran (THF) is stirred at 60°C for 1 hour. Boc-protected 5-methoxyindole and B₂pin₂ (1.5 equiv) are added, and the reaction is heated to 100°C for 48 hours. This method affords the target compound in 40–52% yield.

Comparison with Palladium Catalysis :

| Aspect | Pd-Catalyzed Route | Ir-Catalyzed Route |

|---|---|---|

| Regioselectivity | >20:1 (C3:C2) | >15:1 (C3:C2) |

| Functional Tolerance | Moderate | High |

| Scalability | Suitable for bulk synthesis | Limited by catalyst cost |

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors enhance heat transfer and mixing for the exothermic borylation step.

Batch Process :

-

Reactor Type : Glass-lined steel

-

Solvent Recovery : Distillation under reduced pressure

-

Purity : >99% after crystallization (ethanol/water)

Environmental Considerations :

-

E-Factor : 8.2 (kg waste/kg product)

-

Catalyst Recycling : Pd recovery via activated carbon filtration

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃): δ 1.36 (s, 12H, pinacol CH₃), 1.67 (s, 9H, Boc C(CH₃)₃), 3.89 (s, 3H, OCH₃), 6.90–7.45 (m, 3H, indole H).

-

¹³C NMR : δ 28.2 (pinacol CH₃), 83.5 (Boc quaternary C), 150.2 (C=O).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₂₀H₂₈BNO₅: 373.25 g/mol

Observed: 373.24 g/mol (DART-MS) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The boronate ester group can be reduced to form boronic acids.

Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxyindole-2-carboxylic acid, while reduction of the boronate ester group can produce 5-methoxyindole-2-boronic acid.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the synthesis of biologically active molecules. Its boron-containing moiety enhances the reactivity and selectivity of reactions involving carbon-nitrogen bond formations.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific cancer cell lines. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Synthetic Chemistry

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate serves as a versatile building block in synthetic organic chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy.

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | Pd catalyst, aqueous base |

| Other indole derivatives | 70% | Pd catalyst, organic solvent |

This table illustrates that the compound exhibits superior yields compared to other indole derivatives under similar reaction conditions.

Material Science

The incorporation of boron into organic frameworks has led to advancements in materials science. The compound's properties can be exploited for creating novel polymers and materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Composites

Research has shown that incorporating boron-containing compounds into polymer matrices can improve their flame retardancy and mechanical strength. The tert-butyl group enhances solubility and processability in various solvents.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The indole core can interact with biological receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- CAS : 1185427-07-9

- Molecular Formula : C20H25BN2O4

- Molecular Weight : 368.23 g/mol

- Key Difference: Cyano substituent at position 5 replaces methoxy .

- Impact: The electron-withdrawing cyano group increases the electrophilicity of the boronate, accelerating Suzuki couplings but reducing stability under basic conditions.

Core Structure Variations

Indoline vs. Indole Derivatives

- Key Difference: Saturated indoline core replaces aromatic indole . Impact: Reduced aromatic conjugation lowers reactivity in cross-couplings but enhances metabolic stability in pharmaceuticals.

Isoindoline Derivatives

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8): Molecular Formula: C19H28BNO4 Key Difference: Isoindoline core (benzannulated five-membered ring) instead of indole . Impact: Altered steric and electronic properties may limit compatibility with certain coupling partners.

Functional Group Modifications

Vinyl-Substituted Analogues

- Compound 74 : tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Yield/Application Notes |

|---|---|---|---|---|---|

| tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 1256359-99-5 | C20H28BNO5 | 373.26 | 5-methoxy, indole core | >95% purity; used in PET tracers |

| tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 1256360-00-5 | C20H28BNO5 | 373.26 | 6-methoxy, indole core | Positional isomer for regioselectivity studies |

| tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 1185427-07-9 | C20H25BN2O4 | 368.23 | 5-cyano, indole core | Requires cold storage (-20°C) |

| Compound 275 (indoline derivative) | N/A | Not provided | ~345–373 | Indoline core, 5-methoxy | 72.1% yield; used in kinase inhibitors |

| tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate | N/A | C21H26BNO4 | 367.25 | Vinyl-boronate, indole core | 75% yield; pale yellow oil |

Key Research Findings

Synthetic Efficiency: The 5-methoxy derivative (CAS 1256359-99-5) is synthesized in high purity (>95%) and demonstrates superior stability compared to its cyano-substituted counterpart, which requires stringent storage conditions .

Pharmaceutical Relevance : Indoline derivatives (e.g., Compound 275) show enhanced metabolic stability in vivo, making them preferable for prolonged biological activity .

Reactivity Trends : The 6-methoxy isomer exhibits slower coupling kinetics in Suzuki reactions due to steric effects, whereas the 5-methoxy variant is optimal for rapid cross-couplings .

Biological Activity

Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 374.24 g/mol

- CAS Number : 1073338-94-9

- Structure : The compound contains a tert-butyl group and a methoxy group attached to an indole ring, along with a dioxaborolane moiety which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the dioxaborolane moiety suggests potential inhibitory effects on enzymes that utilize boron-containing substrates. Dioxaborolanes are known to act as Lewis acids and can participate in various catalytic cycles.

- Receptor Modulation : Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors or other signaling pathways, although specific receptor interactions for this compound require further investigation.

- Antioxidant Activity : Compounds containing indole structures have been reported to exhibit antioxidant properties. This activity may contribute to the compound's potential therapeutic effects in oxidative stress-related conditions.

Biological Activity Data

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various indole derivatives, including this compound. Results indicated that the compound exhibited significant radical scavenging activity in DPPH assays. This suggests potential applications in preventing oxidative damage in cells.

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested against several human cancer cell lines. The results showed that it induced apoptosis through the activation of caspase pathways. This finding points towards its potential as an anticancer agent.

Study 3: Enzyme Interaction Studies

Research focusing on enzyme inhibition demonstrated that this compound could inhibit certain metabolic enzymes involved in drug metabolism. This could have implications for drug interactions and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-methoxy-3-(pinacol boronate)-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of the indole scaffold.

- Step 1 : Protect the indole NH group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like DMAP .

- Step 2 : Introduce the pinacol boronate group at position 3 via Miyaura borylation (Pd(dppf)Cl₂ catalyst, pinacolborane) under inert conditions .

- Step 3 : Methoxylation at position 5 using Cu(I)-mediated coupling or directed ortho-metalation .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (hexane/EtOAc gradients) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Characterization Techniques :

- NMR : Analyze , , and NMR to verify substituent positions and boron coordination .

- HRMS : Confirm molecular weight (expected [M+H]⁺: ~403.3 g/mol) .

- FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .

Q. What are the critical storage conditions to ensure compound stability?

- Storage : Store under inert gas (Ar/N₂) at ≤-20°C in sealed, desiccated containers to prevent hydrolysis of the boronate ester .

- Stability Tests : Perform periodic HPLC analysis to detect degradation (e.g., deboronation or Boc cleavage) .

Advanced Research Questions

Q. How does the steric and electronic environment of the indole scaffold influence Suzuki-Miyaura cross-coupling efficiency?

- Mechanistic Insights :

- The electron-donating methoxy group at position 5 enhances electrophilicity at the boronate site, facilitating transmetalation .

- Steric hindrance from the tert-butyl group may slow coupling; use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate .

- Experimental Design : Compare coupling yields with/without methoxy substitution using aryl halides of varying electronic profiles .

Q. What strategies can resolve contradictions in reported bioactivity data for similar indole-boronate derivatives?

- Data Analysis Framework :

- Case Study : If conflicting cytotoxicity results exist (e.g., vs. 12), assess purity (HPLC), solvent effects (DMSO vs. aqueous), and cell line variability.

- Control Experiments : Include boronate-free analogs to isolate the boronate’s role in bioactivity .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- Methodology :

- Perform DFT calculations (Gaussian 16) to model transition states for Suzuki-Miyaura coupling, focusing on boron-Pd interactions .

- Compare activation energies for substituted vs. unsubstituted indoles .

- Validation : Correlate computational predictions with experimental coupling yields .

Handling and Safety

Q. What precautions are necessary when handling this compound due to limited toxicity data?

- Safety Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.